molecular formula C7H7ClN4 B13016153 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B13016153
M. Wt: 182.61 g/mol
InChI Key: MTFYZNNARCWWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is a high-purity heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazolo[3,4-d]pyridazine scaffold is a privileged structure in the design of biologically active molecules. This core structure is recognized for its significant potential in antimicrobial research, with novel derivatives demonstrating promising activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, this scaffold is of high interest in oncology research. Structurally related pyrazolo-pyridazine compounds have been developed as potent inhibitors of key enzymatic targets, such as the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation . The reactive chloro substituent at the 7-position and the ethyl group on the pyrazole ring make this compound a valuable precursor for further chemical functionalization, enabling the exploration of structure-activity relationships. Researchers utilize this building block to develop novel analogs for screening as therapeutic agents and biochemical probes. This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-2-ethylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-5-3-9-10-7(8)6(5)11-12/h3-4H,2H2,1H3

InChI Key

MTFYZNNARCWWQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=NN=C(C2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with ethylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazolopyridazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyridazine oxides.

    Reduction: Formation of reduced pyrazolopyridazine derivatives.

    Substitution: Formation of substituted pyrazolopyridazine compounds with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine and its derivatives exhibit significant anticancer activity. A study evaluated the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with halogen substituents, including this compound, demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests a potential for developing new anticancer agents based on this compound's structure .

Synergistic Effects with Chemotherapeutic Agents

In another investigation, the compound was found to enhance the efficacy of doxorubicin in treating resistant breast cancer subtypes. The study revealed that this compound could induce apoptosis more effectively than doxorubicin alone, indicating its potential as a combination therapy agent in cancer treatment.

Enzyme Inhibition

The compound's interactions with biological targets have been extensively studied. It has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, the design of pyrazolo[3,4-d]pyridazine derivatives has been directed towards inhibiting proteins like PARP-1, which plays a crucial role in cellular repair mechanisms and cancer cell survival .

Antiviral Activity

Recent studies have also explored the antiviral properties of related pyrazolo compounds. Specifically, derivatives targeting Zika virus proteases have shown promising results, with certain compounds exhibiting potent antiviral activity. This highlights the versatility of pyrazolo derivatives in addressing viral infections alongside their anticancer properties .

Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique chemical structure may serve as a building block for synthesizing novel materials with specific properties suitable for various industrial applications, including catalysis and polymer development.

Case Studies and Research Findings

Study Focus Findings
Anticancer EfficacyMCF-7 and MDA-MB-231 cell linesEnhanced cytotoxicity observed with halogen-substituted pyrazole derivatives including this compound.
Synergistic EffectsCombination with doxorubicinInduced apoptosis more effectively than doxorubicin alone in resistant breast cancer subtypes.
Antiviral ActivityZika virus inhibitionCertain derivatives showed potent antiviral activity against Zika virus proteases .

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent type, position, and ring system modifications (Table 1).

Table 1: Structural Comparison of Pyrazolo-Pyridazine Derivatives

Compound Name Substituents Core Structure CAS Number Reference
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine Cl (C7), Ethyl (C2) Pyrazolo[3,4-d]pyridazine 1823960-49-1
7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Cl (C7), Methyl (C1, C3) Pyrazolo[3,4-d]pyridazine 1823960-51-5
3-(4-Chlorophenyl)-5-(phenylmethyl)-5H-pyrazolo[3,4-d]pyridazine Cl-phenyl (C3), Benzyl (C5) Pyrazolo[3,4-d]pyridazine 106906-72-3
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Cl-phenyl (C7), Ethyl (C4), Phenyl (C2, C6) Pyrazolo[4,3-c]pyridine -
Pyrazolo[3,4-d]pyridazine-7-one derivatives Varying substituents at N2, N6 Pyrazolo[3,4-d]pyridazin-7-one -

Pharmacological Activities

Table 2: Bioactivity Comparison

Compound Activity Mechanism/Target Efficacy (IC50/EC50) Reference
This compound Antiviral (predicted) Viral polymerase inhibition Not reported
Pyrazolo[3,4-d]pyridazin-7-one derivatives Anti-ZIKV, Anticancer NS5 polymerase, CDK inhibition 2.5–10 µM
3-(4-Chlorophenyl)-5-(phenylmethyl)-5H-pyrazolo[3,4-d]pyridazine Antibacterial Gram-positive bacteria MIC: 8–16 µg/mL
7-(4-Chlorophenyl)-4-ethyl-... pyrazolo[4,3-c]pyridine Antiproliferative Kinase inhibition IC50: 1.2–5.8 µM
Pyrazolo[3,4-d]pyridazines 55a–f Antiviral (adenovirus, rotavirus) Viral replication inhibition EC50: 12–25 µM
  • For example, ethyl substituents improve metabolic stability in pyrazolo[4,3-c]pyridines .
  • Antimicrobial Activity : Chlorophenyl and benzyl groups enhance antibacterial potency against Gram-positive pathogens .
  • Antiviral Activity: Pyrazolo[3,4-d]pyridazin-7-ones exhibit anti-ZIKV activity (IC50: 2.5 µM) via NS5 polymerase inhibition, while hydrazine-derived analogs show efficacy against adenovirus .

Structure-Activity Relationships (SAR)

  • Position 2 : Ethyl substituents (vs. methyl) improve lipophilicity and bioavailability .
  • Position 7 : Chlorine enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
  • Core Modification : Pyrazolo[4,3-c]pyridines (vs. pyrazolo[3,4-d]pyridazines) show higher antiproliferative activity due to improved planar geometry for kinase binding .

Biological Activity

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, particularly focusing on antiviral and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. The resulting structure incorporates a pyrazolo-pyridazine framework that is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives as inhibitors of viral infections. A notable study evaluated the antiviral activity against the Zika virus (ZIKV), where several synthesized compounds demonstrated significant inhibitory effects. The most potent compounds from this series exhibited effective antiviral activity with selective index values greater than 4, indicating a favorable safety profile compared to their efficacy against ZIKV .

Table 1: Anti-ZIKV Activity of Pyrazolo[3,4-d]pyridazine Derivatives

CompoundEC50 (μM)SI (Selectivity Index)
9b1.55.0
10b2.04.5
121.86.0
17a1.27.0
19a1.95.5

EC50: Effective concentration for 50% inhibition; SI: Selectivity Index

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyridazine derivatives has also been explored extensively. Compounds have shown promising results against various cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and others.

Table 2: Cytotoxicity of Selected Pyrazolo[3,4-d]pyridazine Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
AMCF-70.39Apoptosis induction
BNCI-H4600.46CDK inhibition
CSF-26831.5Cell cycle arrest at G1 phase

IC50: Concentration required to inhibit cell growth by 50%

The mechanisms through which these compounds exert their biological effects involve multiple pathways:

  • Antiviral Mechanism : Inhibition of viral proteases and interference with viral replication processes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of key enzymes involved in cell cycle progression.

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:

  • Zika Virus Study : A recent study synthesized a series of pyrazolo[3,4-d]pyridazine derivatives and tested them against ZIKV in Vero cells, revealing significant antiviral activity with low cytotoxicity .
  • Cancer Cell Lines : Another study assessed the cytotoxic effects on various cancer cell lines, finding that certain derivatives significantly inhibited cell growth and induced apoptosis through specific signaling pathways related to cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic functionalization. A common approach includes:

Core Formation : Cyclocondensation of hydrazine derivatives with dichloropyridazine precursors under reflux conditions (e.g., ethanol, KOH) to establish the pyrazolo-pyridazine scaffold .

Chlorination : Introduction of chlorine at the 7-position using chlorinating agents like POCl₃ or via nucleophilic substitution with chloroacetonitrile in DMF under basic conditions (K₂CO₃, 25°C, 8 h) .

Ethylation : Alkylation at the 2-position using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaH) in anhydrous THF .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for -CH₂CH₃) and pyridazine ring protons (δ 7.5–8.5 ppm). Chlorine’s inductive effect deshields adjacent protons .
  • ¹³C NMR : Confirm the ethyl group (δ 10–15 ppm for CH₃, δ 20–25 ppm for CH₂) and pyridazine carbons (δ 140–160 ppm) .

Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ≈ 222.6) and fragments like [M-Cl]⁺ .

IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and pyridazine ring (~1600 cm⁻¹) .

Q. What are the key reactivity patterns of the pyrazolo[3,4-d]pyridazine core?

Methodological Answer:

Nucleophilic Substitution : The 7-chloro group is susceptible to displacement by amines, alkoxides, or thiols in polar aprotic solvents (DMF, DMSO) .

Electrophilic Aromatic Substitution : Limited due to electron-deficient pyridazine ring. Use directing groups (e.g., -NH₂) to enable functionalization .

Cross-Coupling : Suzuki-Miyaura coupling at the 3-position (if halogenated) with aryl boronic acids under Pd catalysis .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the pyrazolo[3,4-d]pyridazine scaffold?

Methodological Answer:

Protecting Group Strategy : Temporarily block reactive sites (e.g., ethyl group via silylation) to direct substitution to the 7-position .

Microwave-Assisted Synthesis : Enhances regioselectivity in chlorination or alkylation steps by optimizing reaction kinetics (e.g., 150°C, 20 min) .

Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., chloroacetonitrile vs. 2-chloropropanediol) .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (IC₅₀ measurements under matched pH and temperature) .

Metabolite Profiling : Use LC-MS to identify active metabolites that may skew potency results .

Structural Analog Comparison : Benchmark against analogs (e.g., 3-methyl or 6-fluoro derivatives) to isolate the chlorine’s role in activity .

Q. What computational strategies predict the binding affinity of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or phosphodiesterases. Focus on chlorine’s halogen bonding with backbone carbonyls .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .

QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at -20°C in amber vials to prevent photodegradation .

Hydrolytic Sensitivity : Susceptible to hydrolysis at high humidity. Use desiccants (silica gel) in storage .

Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers with pH >8 to prevent dechlorination .

Q. How to design SAR studies for optimizing pyrazolo[3,4-d]pyridazine derivatives?

Methodological Answer:

Core Modifications : Compare 2-ethyl vs. 2-propyl groups to assess steric effects on target binding .

Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the 3-position to enhance electrophilicity and kinase inhibition .

Bioisosteric Replacement : Replace chlorine with -Br or -CN to evaluate halogen-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.